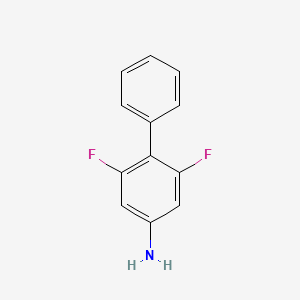

4-Amino-2,6-difluorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F2N |

|---|---|

Molecular Weight |

205.20 g/mol |

IUPAC Name |

3,5-difluoro-4-phenylaniline |

InChI |

InChI=1S/C12H9F2N/c13-10-6-9(15)7-11(14)12(10)8-4-2-1-3-5-8/h1-7H,15H2 |

InChI Key |

ZRSXVKCPUOPCRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2F)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2,6 Difluorobiphenyl and Its Advanced Derivatives

Establishment of Carbon-Carbon Bond Formation Strategies for the Biphenyl (B1667301) Core

The formation of the biphenyl scaffold is the foundational step in the synthesis of 4-Amino-2,6-difluorobiphenyl. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this purpose due to their efficiency, functional group tolerance, and versatility.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck)

The Suzuki-Miyaura, Negishi, and Heck reactions are powerful tools for forging the C-C bond between two aryl rings. The general approach involves the coupling of an aryl halide or triflate with an organometallic partner. For the synthesis of this compound, a common strategy is the Suzuki-Miyaura coupling of a phenylboronic acid with a suitably substituted halo-difluoroaniline, such as 4-bromo-2,6-difluoroaniline.

The Suzuki-Miyaura coupling is particularly favored due to the mild reaction conditions and the commercial availability and stability of boronic acids. nih.gov The reaction between an aryl halide and an organoboron compound is typically catalyzed by a Pd(0) complex in the presence of a base. nih.gov

The Negishi coupling offers an alternative that utilizes organozinc reagents, which are often more reactive than their organoboron counterparts. wikipedia.orgrsc.org This increased reactivity can be advantageous, especially for sterically hindered substrates. wikipedia.orgresearchgate.net The reaction couples organic halides or triflates with organozinc compounds, typically using a palladium or nickel catalyst. wikipedia.org

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. mdpi.comnih.gov While less direct for biphenyl synthesis, it could be envisioned in a pathway where a substituted styrene (B11656) is coupled with a difluoroaryl halide, followed by further transformations. nih.govprinceton.edu

The success of palladium-catalyzed cross-couplings heavily depends on the choice of the catalyst system, particularly the ligand coordinated to the palladium center. For challenging substrates, such as those with steric hindrance from the ortho-fluorine atoms in the 2,6-difluoroaryl moiety, the use of bulky and electron-rich phosphine (B1218219) ligands is crucial. These ligands stabilize the catalytically active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. rsc.org

Ligands like SPhos and XPhos, which belong to the Buchwald family of biarylphosphines, have shown exceptional activity in Suzuki-Miyaura couplings, even at low catalyst loadings and room temperature for certain substrates. nih.gov For sterically demanding couplings, N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering strong σ-donation and suitable steric bulk to promote efficient catalysis. rsc.org The optimization of the catalyst and ligand is often necessary to achieve high yields, as demonstrated in studies on sterically hindered porphyrin systems where catalysts like Pd(dppf)Cl2 and Pd(PPh3)4 were found to be effective. beilstein-journals.org

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | High |

| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | High |

| 3 | [Pd(cinnamyl)Cl]₂ | CataCXium A | K₃PO₄ | 2-MeTHF | 91 nih.gov |

| 4 | PdCl₂(dppf) | (internal) | Ba(OH)₂ | DME/H₂O | Good researchgate.net |

Data are representative based on studies of sterically hindered or ortho-substituted aniline (B41778) substrates. nih.govresearchgate.net

The choice of solvent and base can significantly influence the rate and outcome of Suzuki-Miyaura reactions. A variety of solvents, including toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water, are commonly used. mdpi.com The base, typically an inorganic salt like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. nih.govbeilstein-journals.org

For instance, in the coupling of unprotected ortho-bromoanilines, a switch to 2-MeTHF as the solvent led to a significant increase in yield to 95%. nih.gov The temperature is another critical parameter, with reactions often heated to ensure a reasonable reaction rate, typically in the range of 80-120 °C. mdpi.combeilstein-journals.org

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | K₂CO₃ | 110 | Moderate |

| 2 | Dioxane/H₂O | K₃PO₄ | 100 | Good |

| 3 | DMF | Cs₂CO₃ | 120 | Variable mdpi.com |

| 4 | 2-MeTHF/H₂O | K₃PO₄ | 100 | 95 nih.gov |

Yields are generalized from typical outcomes in related literature. nih.govmdpi.com

In cases where a starting material possesses multiple reactive sites (e.g., multiple different halogen atoms), controlling the regioselectivity of the coupling is paramount. The oxidative addition step of the palladium catalyst is generally faster for heavier halogens (I > Br > Cl) and is also influenced by electronic and steric factors. For substrates like 3,4,5-tribromo-2,6-dimethylpyridine, studies have shown that the substitution pattern can be controlled by carefully managing the stoichiometry of the boronic acid, leading to selective mono-, di-, or tri-arylation. beilstein-journals.org The choice of ligand can also exert significant control over which site the catalyst reacts with.

Alternative Coupling Approaches (e.g., Ullmann, Buchwald-Hartwig if relevant to core formation)

While palladium-catalyzed reactions are dominant, the Ullmann reaction represents a classic, copper-mediated alternative for biaryl synthesis. organic-chemistry.orgwikipedia.org The traditional Ullmann coupling involves the self-coupling of two molecules of an aryl halide in the presence of stoichiometric copper metal at high temperatures (often >200 °C). organic-chemistry.orgbyjus.com This method is typically used for preparing symmetrical biphenyls. byjus.com

Modern variations have been developed that use catalytic amounts of soluble copper salts and ligands, allowing for milder conditions. nih.gov The Ullmann reaction can also be adapted for unsymmetrical couplings, usually by using one aryl halide in excess. wikipedia.org However, it generally requires harsher conditions and has a more limited substrate scope compared to palladium-catalyzed methods, often being replaced by them in modern synthesis. wikipedia.org The Buchwald-Hartwig amination is primarily a C-N bond-forming reaction and is therefore more relevant to the introduction of the amino group rather than the formation of the biphenyl core. wikipedia.org

Introduction and Functionalization of the Amino Group

The amino group of this compound can be incorporated using two primary strategies: by carrying it through the C-C coupling reaction on one of the precursors, or by installing it onto the pre-formed biphenyl core.

A straightforward and common approach is to use a starting material that already contains the amino group. For example, 4-bromo-2,6-difluoroaniline can be coupled with phenylboronic acid via a Suzuki-Miyaura reaction. nih.gov This places the amino group directly in the desired position of the final product.

Alternatively, the biphenyl core can be synthesized with a precursor to the amine, such as a nitro group. For instance, a Suzuki or Negishi coupling could be performed to create 4-nitro-2,6-difluorobiphenyl. This intermediate can then be reduced to the target amine using standard reducing agents like SnCl₂/HCl, H₂/Pd/C, or iron in acetic acid. This nitro-reduction route is a robust and widely used method for amine synthesis. Studies have described denitrative Suzuki couplings of nitroarenes, providing a direct pathway from a nitroaromatic precursor. rsc.org

Reductive Amination of Nitro Precursors

A primary and reliable route to this compound involves the reduction of a corresponding nitro-substituted precursor, namely 4-nitro-2,6-difluorobiphenyl. This transformation is typically achieved through catalytic hydrogenation, a process known for its high efficiency and clean conversion.

The synthesis of the nitro precursor itself is often accomplished via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a suitably substituted boronic acid with an aryl halide. In a representative synthesis, 2,6-difluorophenylboronic acid is coupled with 4-bromo-1-nitrobenzene in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate.

Once the 4-nitro-2,6-difluorobiphenyl precursor is obtained, the nitro group is reduced to the desired amine. A variety of reducing agents can be employed for this step, with catalytic hydrogenation being a preferred method due to its high yield and the formation of water as the only byproduct. Typical conditions involve the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | Ethanol | 25 | 1 | 4 | 95 |

| 2 | 5% Pt/C | Methanol | 25 | 1 | 6 | 92 |

| 3 | Raney Ni | THF | 50 | 10 | 2 | 88 |

Interactive Data Table: The table above summarizes the typical conditions for the catalytic hydrogenation of 4-nitro-2,6-difluorobiphenyl. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve the desired yield and purity.

Direct Amination Methodologies

Direct amination strategies offer an alternative, more atom-economical approach to installing the amino group onto the biphenyl scaffold, thereby avoiding the need for a nitro precursor. Among the most powerful methods for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction directly forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

For the synthesis of this compound, this would typically involve the reaction of a 4-halo-2,6-difluorobiphenyl (e.g., 4-bromo-2,6-difluorobiphenyl) with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or with lithium bis(trimethylsilyl)amide. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

| Entry | Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-2,6-difluorobiphenyl (B12974715) | Benzophenone Imine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 85 (after hydrolysis) |

| 2 | 4-Iodo-2,6-difluorobiphenyl | LiN(TMS)₂ | Pd(OAc)₂ | XPhos | LiN(TMS)₂ | Dioxane | 110 | 88 |

Interactive Data Table: This table illustrates representative conditions for the Buchwald-Hartwig amination to produce this compound. The reaction parameters can be fine-tuned to optimize the yield and minimize side products.

Strategic Incorporation and Manipulation of Fluorine Substituents

The fluorine atoms in this compound play a critical role in modulating the compound's physicochemical properties. Their strategic incorporation and subsequent manipulation are therefore key aspects of its synthetic chemistry.

Halogenation and Fluorination Techniques (e.g., Balz-Schiemann reaction if applicable to precursors)

While the target molecule already contains fluorine, the synthesis of its precursors or derivatives may involve the introduction of fluorine atoms. The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgscientificupdate.comscienceinfo.com This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.orgnih.gov For instance, a precursor like 4-amino-2-chlorobiphenyl could potentially be converted to a fluorinated analogue through this method, although direct application to the synthesis of this compound is less common due to the availability of difluorinated starting materials.

Nucleophilic Aromatic Substitution (NAS) in Fluorinated Biphenyls as a Synthetic Handle

The electron-withdrawing nature of the fluorine atoms in 2,6-difluorobiphenyl derivatives activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This provides a powerful synthetic handle for further functionalization. The fluorine atoms themselves can act as leaving groups, particularly when activated by other electron-withdrawing groups on the ring. This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the fluorine-bearing positions. The regioselectivity of the substitution is influenced by the position of other substituents on the biphenyl system.

Synthesis of Complex Derivatives Utilizing this compound

The amino group of this compound serves as a versatile functional group for the construction of more complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals.

Condensation Reactions for Heterocyclic Scaffolds (e.g., pyrimidine (B1678525) derivatives)

The primary amine of this compound can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form various heterocyclic systems. A prominent example is the synthesis of pyrimidine derivatives. nih.govfrontiersin.org Reaction with a β-diketone, such as acetylacetone, in the presence of an acid or base catalyst leads to the formation of a substituted pyrimidine ring fused to the biphenyl core.

Similarly, reaction with β-ketoesters can yield pyrimidinone derivatives. These reactions provide a straightforward entry into a diverse range of complex molecules with potential biological activity. The specific reaction conditions and the nature of the dicarbonyl component can be varied to control the substitution pattern on the resulting heterocyclic ring.

| Entry | Dicarbonyl Compound | Catalyst | Solvent | Reaction Conditions | Product Type |

| 1 | Acetylacetone | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark | 2,4-Dimethylpyrimidine derivative |

| 2 | Ethyl acetoacetate | Sodium ethoxide | Ethanol | Reflux | 4-Methylpyrimidin-2-one derivative |

| 3 | Diethyl malonate | Piperidine | DMF | 120 °C | Pyrimidine-2,4-dione derivative |

Interactive Data Table: The table above outlines typical condensation reactions of this compound with various 1,3-dicarbonyl compounds to form pyrimidine-based heterocyclic scaffolds.

Acylation and Alkylation Strategies on the Amino Functionality

The presence of the primary amino group in this compound provides a reactive handle for the introduction of a wide range of functional groups through acylation and alkylation reactions. These transformations are not only pivotal for altering the electronic and steric properties of the molecule but also for installing protecting groups that can direct or enable subsequent chemical modifications.

Acylation Reactions:

N-acylation of anilines, including sterically hindered and electronically deactivated systems like those bearing ortho-fluoro substituents, is a well-established transformation. Typically, this is achieved by reacting the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. For a substrate like this compound, the two ortho-fluorine atoms can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions.

Commonly employed acylating agents include acetyl chloride and acetic anhydride for the introduction of an acetyl group, which can serve as a protecting group or a functional moiety in its own right. The choice of base is critical to neutralize the acid byproduct and facilitate the reaction. Bases such as potassium carbonate or organic amines like triethylamine (B128534) and pyridine (B92270) are frequently utilized. The reaction solvent can also play a significant role, with aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) often providing good results. In some cases, phase-transfer catalysts can be employed to enhance the reaction rate and yield.

| Acylating Agent | Base | Solvent | Catalyst | Typical Conditions |

| Acyl Chloride | K2CO3 | DMF, DMSO, Acetonitrile | Phase-Transfer Catalyst (e.g., TBAB) | Room Temperature |

| Acetic Anhydride | Pyridine | Dichloromethane | None | 0 °C to Room Temperature |

| Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | Dichloromethane, DMF | DMAP (catalytic) | Room Temperature |

Alkylation Reactions:

N-alkylation of the amino group in this compound introduces alkyl substituents, which can significantly impact the molecule's lipophilicity and biological activity. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the aniline. However, under controlled conditions with a suitable base, mono- or di-alkylation can be achieved.

Alternative strategies, such as reductive amination, provide a more controlled approach to mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Various reducing agents can be employed, including sodium borohydride (B1222165) and sodium triacetoxyborohydride.

Recent advancements in photoredox and copper catalysis have also provided novel methods for the N-alkylation of anilines under mild conditions, offering a broader substrate scope and functional group tolerance.

| Alkylating Agent | Method | Reagents | Typical Conditions |

| Alkyl Halide | Direct Alkylation | Base (e.g., K2CO3, NaH) | Elevated Temperature |

| Aldehyde/Ketone | Reductive Amination | Reducing Agent (e.g., NaBH4, NaBH(OAc)3) | Room Temperature |

| Alkyl Halide | Copper Metallaphotoredox | Copper Catalyst, Photocatalyst, Light | Room Temperature |

Metal-Mediated Transformations of Derivatives

Once the amino group of this compound is functionalized, typically through acylation to form an amide, the resulting derivatives become valuable substrates for a variety of metal-mediated cross-coupling reactions. These reactions are instrumental in building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atoms can influence the reactivity of the biphenyl system in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a powerful tool for the construction of complex organic molecules. Derivatives of this compound, particularly halogenated analogues, can participate in a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. For instance, an N-acylated 4-bromo-2,6-difluorobiphenyl derivative could be coupled with various aryl or vinyl boronic acids to generate more complex biaryl structures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and turnover numbers. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. While the parent compound is an amine, its N-acylated and halogenated derivatives can be used to introduce other amino groups at different positions on the biphenyl scaffold. wikipedia.orgnih.govnih.govacsgcipr.orgacs.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction. nih.govacs.org

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. An N-protected 4-iodo-2,6-difluorobiphenyl could be coupled with a variety of alkynes to introduce alkynyl moieties, which are versatile functional groups for further transformations. nih.gov

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. This provides a method for the vinylation of N-acyl-4-halo-2,6-difluorobiphenyl derivatives, leading to the synthesis of substituted stilbenes and other vinylated aromatic compounds.

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide/Triflate | Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand |

| Buchwald-Hartwig Amination | Amine + Organic Halide/Triflate | Pd catalyst with a bulky electron-rich phosphine ligand |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide | Pd catalyst, Copper co-catalyst, and a phosphine ligand |

| Heck Reaction | Alkene + Organic Halide/Triflate | Pd(OAc)2 or PdCl2 with a phosphine ligand |

Copper-Catalyzed Cross-Coupling Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation, offer a complementary approach to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. These reactions are particularly useful for the formation of C-O, C-N, and C-S bonds. For example, an N-acylated 4-iodo-2,6-difluorobiphenyl could be coupled with phenols, amines, or thiols in the presence of a copper catalyst to yield diaryl ethers, triarylamines, or diaryl sulfides, respectively.

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Ullmann Condensation | Alcohol/Amine/Thiol + Aryl Halide | Copper(I) salt (e.g., CuI) with a ligand |

The strategic application of these acylation, alkylation, and metal-mediated transformations on the this compound core allows for the systematic and efficient construction of a vast library of advanced derivatives for various applications.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2,6 Difluorobiphenyl

Pathways of Electrophilic Aromatic Substitution (EAS) on the Difluorobiphenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, driven by the attack of an electrophile on the electron-rich π-system of the aromatic ring. In the case of 4-amino-2,6-difluorobiphenyl, the regioselectivity and rate of substitution are influenced by the directing and activating or deactivating effects of the amino, fluoro, and phenyl substituents on both rings.

The amino group (-NH2) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. Conversely, the fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring through the inductive effect. However, like other halogens, they are also ortho, para-directing because of the resonance donation of their lone pair electrons. libretexts.org The phenyl group is generally considered a weak activating group and is also ortho, para-directing.

In this compound, the first phenyl ring bears the amino group and two fluorine atoms. The strong activating and ortho, para-directing effect of the amino group at position 4 would direct incoming electrophiles to positions 3 and 5. However, these positions are already substituted with fluorine atoms. The fluorine atoms themselves direct ortho and para to their positions. The position para to the fluorine at C2 is C5 (unsubstituted), and the position para to the fluorine at C6 is C3 (unsubstituted). The positions ortho to the fluorines are C3 and C5 for the C2 fluorine, and C5 and C1 for the C6 fluorine. Therefore, considering the combined effects, electrophilic attack on the first ring is complex. While the amino group strongly activates the ring, the fluorine atoms deactivate it. The directing effects are somewhat conflicting, although the powerful influence of the amino group likely dominates. However, direct nitration or halogenation of highly activated amines like anilines can be challenging to control and may lead to over-reaction or oxidation. libretexts.org

The second phenyl ring is activated by the substituted phenyl group at its position 1'. This group will direct incoming electrophiles to the ortho (2' and 6') and para (4') positions of the second ring. Given the steric hindrance at the ortho positions, electrophilic substitution is most likely to occur at the para position (4') of the second, unsubstituted phenyl ring.

Friedel-Crafts reactions, a key type of EAS, are generally not feasible on aromatic rings bearing an amino group because the Lewis acid catalyst (e.g., AlCl3) complexes with the basic amino group, leading to strong deactivation of the ring. libretexts.org

Nucleophilic Aromatic Substitution (NAS) Reactivity at Fluorinated Positions

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglumenlearning.comlibretexts.org

Influence of Electronic and Steric Factors on NAS

In this compound, the fluorine atoms are potential leaving groups for NAS reactions. The fluorine atoms are on a ring that also contains a strong electron-donating amino group. Electron-donating groups generally disfavor NAS by destabilizing the anionic Meisenheimer intermediate. However, the fluorine atoms themselves are electron-withdrawing, which can activate the ring towards nucleophilic attack.

The position of the substituents is crucial. For a nucleophilic attack at C2 (displacing the fluorine), the negative charge in the Meisenheimer complex would be delocalized onto carbons C1, C3, and C5. An electron-withdrawing group at these positions would provide stabilization. The amino group at C4 is meta to the site of attack and would have a less pronounced electronic effect on the stability of the intermediate for attack at C2 or C6.

Fluorine is often a good leaving group in NAS reactions, sometimes even better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step in many NAS reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.

Mechanistic Elucidation of Fluorine Displacement Reactions

The generally accepted mechanism for NAS is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a tetrahedral intermediate known as the Meisenheimer complex. This intermediate is resonance-stabilized, particularly if electron-withdrawing groups are present at the ortho and para positions. In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Redox Chemistry of the Aromatic Amine Functionality

The aromatic amine functionality in this compound is susceptible to both oxidation and reduction reactions.

Oxidation Pathways and Intermediate Formation

The oxidation of anilines has been studied extensively and can proceed through various mechanisms, often involving the formation of a radical cation as the initial step. nih.govarabjchem.orgcdnsciencepub.com The ease of oxidation is influenced by the substituents on the aromatic ring. Electron-donating groups generally facilitate oxidation by stabilizing the resulting radical cation, while electron-withdrawing groups make oxidation more difficult.

In this compound, the amino group can be oxidized to form a nitrogen-centered radical cation. The presence of two electron-withdrawing fluorine atoms on the same ring would be expected to increase the oxidation potential compared to aniline (B41778) or 4-aminobiphenyl, making it more resistant to oxidation.

The initial oxidation to the radical cation can be followed by a variety of reactions, including dimerization to form azo compounds or polymerization. The specific products formed depend on the oxidant used and the reaction conditions. For instance, the oxidation of some substituted anilines with reagents like tetrabutylammoniumbromochromate or benzimidazolium fluorochromate has been shown to yield the corresponding azobenzenes. arabjchem.orgorientjchem.org The mechanism is proposed to involve a positively charged intermediate. arabjchem.orgorientjchem.org

Computational studies on the oxidation of substituted anilines by oxidants like ferrate(VI) suggest that the reaction often proceeds via a hydrogen atom transfer (HAT) mechanism from the amino group, leading to the formation of an aniline radical. nih.govacs.org This radical is a key intermediate that can then undergo further reactions.

| Oxidation Reaction Attributes for Substituted Anilines | Observation | Implication for this compound |

| Effect of Substituents | Electron-donating groups increase the rate of oxidation, while electron-withdrawing groups decrease it. arabjchem.org | The two fluorine atoms would likely decrease the rate of oxidation compared to unsubstituted 4-aminobiphenyl. |

| Reaction Intermediate | Formation of a positively charged transition state or radical cation is often proposed. arabjchem.orgcdnsciencepub.comorientjchem.org | Oxidation would likely proceed through a nitrogen-centered radical cation. |

| Typical Products | Dimerized products such as azobenzenes are common. arabjchem.orgorientjchem.org | Formation of the corresponding azo-biphenyl derivative is a plausible outcome of oxidation. |

Reductive Transformations of the Amine

While the amino group is already in a reduced state, it can potentially participate in reductive amination reactions if it first undergoes a transformation to an imine or a related species. However, a more common reductive transformation involving this class of compounds is the reduction of a corresponding nitro compound to form the amine. For example, the synthesis of fluorinated anilines is often achieved through the hydrogenation of the corresponding nitroaromatic compound using a catalyst such as palladium on carbon (Pd/C). alfa-chemistry.com

Role in Organometallic Transformations and Catalytic Cycles

The structural components of this compound, namely the aromatic amine and the fluorinated biphenyl (B1667301) system, suggest its potential involvement in a variety of organometallic transformations, particularly those catalyzed by palladium. While direct studies on this specific molecule are not extensively documented, its reactivity can be inferred from research on analogous compounds.

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds. The amino group in this compound can direct ortho-palladation, forming a palladacycle intermediate. Such intermediates are pivotal in C-H activation and functionalization reactions. For instance, tBu3P-coordinated 2-aminobiphenyl-based palladacycle complexes have been shown to be effective precatalysts for the coupling of aryl halides with polyfluoroarenes. This suggests that this compound could potentially form similar catalytically active species.

The fluorine atoms on the biphenyl rings significantly influence the electronic properties of the molecule, which in turn affects its reactivity in catalytic cycles. In Suzuki-Miyaura coupling reactions, polyfluorophenyl boronic acids are known to be challenging substrates. However, the development of specialized palladium precatalysts has enabled their efficient coupling with aryl chlorides, bromides, and triflates at room temperature or slightly elevated temperatures. mit.eduscispace.com A key step in these catalytic cycles is the reductive elimination from a Pd(II) complex. For example, the reductive elimination of 4-methoxy-2',6'-difluorobiphenyl from an isolated Pd(II) complex has been reported, highlighting a plausible pathway for products derived from this compound. mit.edu

Furthermore, the synthesis of 4'-chloro-2-aminobiphenyl via a palladium/carbon-catalyzed Suzuki coupling between p-chlorophenylboronic acid and o-chloronitrobenzene, followed by reduction, demonstrates the feasibility of using amino- and halo-substituted aromatics in these transformations. google.com The reaction conditions for such couplings are crucial and have been optimized as shown in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| o-Chloronitrobenzene | p-Chlorophenylboronic acid | Pd/C | K2CO3 | DMAC/H2O | 130 | 12 | 4'-Chloro-2-nitrobiphenyl | google.com |

This table illustrates typical conditions for a Suzuki coupling involving a related aminobiphenyl precursor.

The catalytic cycle for such a reaction, based on established mechanisms for Suzuki couplings, would involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The amino group, while potentially coordinating to the palladium center, does not inhibit the catalytic cycle under these conditions.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the nucleophilic amino group, the aromatic rings susceptible to electrophilic substitution, and the carbon-fluorine bonds that can participate in C-H activation—raises important questions of chemo- and regioselectivity in its reactions.

The amino group is a key determinant of selectivity. It can act as a nucleophile in reactions to form larger heterocyclic structures. For example, derivatives of this compound have been used in the synthesis of pyrimidine-based compounds. In a multi-step synthesis, a related 2',4'-difluorobiphenyl moiety is incorporated into a chalcone (B49325) which then reacts with guanidine (B92328) nitrate (B79036) in the presence of a base to form a 2-aminopyrimidine (B69317) derivative. researchgate.netijaerd.org This demonstrates the ability of the biphenyl amine precursor to participate in cyclization reactions to form new heterocyclic rings.

| Starting Material | Reagents | Conditions | Product | Reference |

| (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-phenylprop-2-en-1-one | Guanidine nitrate, NaOH | Ethanol, Reflux, 5-6 h | 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine | ijaerd.org |

This table shows the conditions for the synthesis of a pyrimidine (B1678525) derivative from a related difluorobiphenyl chalcone.

The regioselectivity of reactions on the aromatic rings is influenced by the directing effects of the amino and fluoro substituents. The amino group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. This complex interplay of electronic effects can be exploited to control the position of further functionalization.

Moreover, under certain oxidative conditions, the aminobiphenyl system can exhibit different reactivity. Studies on the structurally similar 4-amino-2,6-dichlorophenol (B1218435) have shown that it can be metabolized to a reactive benzoquinoneimine. nih.gov This suggests that this compound could potentially undergo similar co-oxidation reactions, where the amino group and the phenyl ring are oxidized. This pathway could compete with other desired transformations and highlights the importance of carefully selecting reaction conditions to ensure chemoselectivity. The formation of such reactive intermediates could be a key factor in the molecule's biological activity and potential toxicity. The study on the dichlorophenol analog indicated that cytotoxicity was likely due to alkylation by the benzoquinoneimine metabolite rather than a free-radical mechanism. nih.gov This points to a specific mode of chemical reactivity that could be relevant for this compound in biological or oxidative chemical systems.

Advanced Spectroscopic and Structural Characterization Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 4-Amino-2,6-difluorobiphenyl, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, has been instrumental in confirming its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

The ¹H and ¹³C NMR spectra of this compound provide the initial and most direct evidence for its carbon-hydrogen framework. Analysis of the chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum allows for the assignment of each proton in the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments and, through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), the type of each carbon atom (CH, CH₂, CH₃, or quaternary).

In a doctoral thesis detailing the synthesis of this compound, the following NMR data was reported when dissolved in deuterated chloroform (B151607) (CDCl₃):

¹H NMR (400 MHz, CDCl₃):

δ 7.33 – 7.27 (m, 3H, Ar-H)

δ 7.00 – 6.92 (m, 2H, Ar-H)

δ 6.51 (t, J = 8.8 Hz, 2H, Ar-H)

δ 3.84 (s, 2H, NH₂)

¹³C NMR (101 MHz, CDCl₃):

δ 160.0 (dd, J = 248.5, 7.1 Hz)

δ 146.1 (t, J = 3.1 Hz)

δ 131.5 (t, J = 1.9 Hz)

δ 129.5

δ 128.3 (t, J = 10.6 Hz)

δ 127.2

δ 111.8 (dd, J = 21.1, 4.1 Hz)

δ 100.8 (t, J = 26.5 Hz)

The complex multiplets in the aromatic region of the ¹H NMR spectrum are characteristic of the substituted phenyl rings. The broad singlet at 3.84 ppm corresponds to the protons of the primary amine group. The ¹³C NMR data shows distinct signals for the fluorinated and non-fluorinated aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.

Interactive Data Table: ¹H and ¹³C NMR Data of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.33 – 7.27 | m | - | 3H, Aromatic Protons |

| ¹H | 7.00 – 6.92 | m | - | 2H, Aromatic Protons |

| ¹H | 6.51 | t | 8.8 | 2H, Aromatic Protons |

| ¹H | 3.84 | s | - | 2H, Amino Protons |

| ¹³C | 160.0 | dd | 248.5, 7.1 | C-F |

| ¹³C | 146.1 | t | 3.1 | Aromatic Carbon |

| ¹³C | 131.5 | t | 1.9 | Aromatic Carbon |

| ¹³C | 129.5 | s | - | Aromatic Carbon |

| ¹³C | 128.3 | t | 10.6 | Aromatic Carbon |

| ¹³C | 127.2 | s | - | Aromatic Carbon |

| ¹³C | 111.8 | dd | 21.1, 4.1 | Aromatic Carbon |

| ¹³C | 100.8 | t | 26.5 | Aromatic Carbon |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of the fluorine nuclei. The ¹⁹F NMR spectrum provides information on the number of distinct fluorine environments and their coupling to neighboring nuclei, primarily protons and carbons.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent due to free rotation around the biphenyl (B1667301) single bond. The chemical shift of this signal is indicative of the electronic nature of the difluorinated phenyl ring. The aforementioned doctoral thesis reports the following ¹⁹F NMR data:

¹⁹F NMR (376 MHz, CDCl₃):

δ -118.42 (s)

The singlet in the ¹⁹F NMR spectrum confirms the equivalence of the two fluorine atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be crucial in assigning the protons on each of the aromatic rings by showing correlations between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). HMBC is particularly valuable for identifying quaternary carbons (those without attached protons) and for piecing together the different fragments of the molecule. For instance, correlations between the protons on one phenyl ring and the carbons of the other would definitively confirm the biphenyl linkage.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound with high precision.

Precise Mass Determination for Elemental Composition

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₂H₉F₂N), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. While specific experimental fragmentation data for this compound is not detailed in the available literature, predictable fragmentation pathways for biphenyl and aniline (B41778) derivatives can be anticipated. Common fragmentation patterns would likely involve the cleavage of the bond between the two phenyl rings and fragmentation of the amino-substituted ring, providing further corroboration of the compound's structure.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. Each vibrational mode corresponds to a specific molecular motion, creating a unique spectral fingerprint. nih.gov

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While a dedicated experimental spectrum for this specific compound is not widely published, its characteristic absorption regions can be predicted with high accuracy based on extensive data from analogous compounds and computational studies. nih.govnih.gov

The primary vibrational modes expected in the FT-IR spectrum include:

N-H Vibrations : The amino (-NH₂) group gives rise to characteristic stretching vibrations. Typically, two bands are observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the two phenyl rings are expected to appear at wavenumbers above 3000 cm⁻¹.

Aromatic C=C Stretching : The skeletal vibrations of the phenyl rings result in several bands in the 1400-1620 cm⁻¹ region. These bands are indicative of the aromatic character of the biphenyl core.

C-N Stretching : The stretching vibration of the aryl C-N bond is typically observed in the 1250–1360 cm⁻¹ range.

C-F Stretching : The C-F bonds introduce strong absorption bands, which are among the most intense in the spectrum. These are typically found in the 1100–1300 cm⁻¹ region. researchgate.net

Out-of-Plane (OOP) Bending : The C-H out-of-plane bending vibrations provide information about the substitution pattern of the aromatic rings and appear in the region below 900 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1400 - 1620 | Medium-Strong |

| C-N Stretch | 1250 - 1360 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. nih.gov For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the biphenyl backbone. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to perform detailed vibrational mode assignments by correlating experimental spectra with computed frequencies. researchgate.nettandfonline.com

Key Raman-active modes would include:

Ring Breathing Modes : The symmetric stretching of the phenyl rings, often referred to as "ring breathing," gives rise to a strong and sharp band in the Raman spectrum, which is a hallmark of the aromatic system.

Inter-ring C-C Stretch : The stretching of the central carbon-carbon bond connecting the two phenyl rings is another characteristic vibration.

Symmetric C-F Stretching : While also IR-active, the symmetric stretching of the C-F bonds would be observable in the Raman spectrum.

Computational studies on similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have shown excellent agreement between scaled theoretical wavenumbers and experimental values, enabling a complete and detailed assignment of the vibrational spectrum. nih.gov A similar approach for this compound would allow for a thorough understanding of its molecular dynamics.

X-ray Diffraction (XRD) and Single-Crystal Crystallography

While a specific crystal structure for this compound is not publicly available, its solid-state geometry can be inferred from related structures. A key conformational feature of biphenyl derivatives is the dihedral angle (torsion angle) between the two phenyl rings. In the case of this compound, significant steric hindrance is expected between the fluorine atoms at the 2- and 6-positions and the adjacent phenyl ring. This steric repulsion would force the molecule into a non-planar, twisted conformation. For comparison, the crystal structure of 2,2'-difluorobiphenyl (B165479) shows a dihedral angle of approximately 58°. A similar significant twist is anticipated for this compound.

| Structural Parameter | Expected Value | Comment |

|---|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å | Typical value for bonds within a phenyl ring. |

| C-C (inter-ring) Bond Length | ~1.49 Å | Typical single bond length between two sp² hybridized carbons. |

| C-N Bond Length | ~1.40 Å | Typical value for an aromatic amine. |

| C-F Bond Length | ~1.35 Å | Typical value for an aryl fluoride. |

| Phenyl Ring Dihedral Angle | 40° - 60° | Expected due to steric hindrance from ortho-fluorine atoms. |

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular forces. The amino group is a key player in directing the crystal packing, as it can act as a hydrogen bond donor.

Hydrogen Bonding : The primary intermolecular interaction is expected to be hydrogen bonding involving the amino group. The N-H protons can form hydrogen bonds with the nitrogen atom of a neighboring amino group (N-H···N) or, potentially, with a fluorine atom (N-H···F). These interactions would link the molecules into chains, sheets, or more complex three-dimensional networks, as seen in the crystal structure of 4-amino-2,6-dichlorophenol (B1218435), where O-H···N and N-H···O bonds form infinite sheets. nih.govslideshare.net

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule. Aromatic compounds like this compound are expected to absorb UV-Vis light, promoting electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions).

The biphenyl core is the primary chromophore. The presence of the amino group, a strong electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted biphenyl or difluorobiphenyl. This shift is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Studies on other amino-substituted bi- and terphenyls show absorption maxima in the range of 340-400 nm. researchgate.net

Many aromatic amines are also fluorescent, meaning they can emit light after being electronically excited. uomustansiriyah.edu.iq The fluorescence of this compound would likely originate from an excited state with significant intramolecular charge transfer (ICT) character, where electronic charge is transferred from the electron-donating amino group to the electron-accepting biphenyl core. The emission wavelength and quantum yield are often sensitive to the polarity of the solvent environment. mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Amino 2,6 Difluorobiphenyl

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost for the study of electronic structures. ijaerd.orgsemanticscholar.org It is particularly well-suited for calculating the ground-state properties of medium-sized organic molecules like 4-Amino-2,6-difluorobiphenyl. researchgate.net The B3LYP functional is a common choice for such calculations, often paired with a basis set like 6-31G(d,p) or 6-311++G(d,p) to provide a reliable description of molecular properties. ijaerd.orgresearchgate.net

Conformational analysis would involve systematically rotating the C-C bond connecting the two rings to map the potential energy surface and identify the most stable conformer(s). The presence of two ortho-fluorine atoms on one ring and an amino group on the other introduces asymmetry and specific steric and electronic effects that govern the rotational barrier and the equilibrium dihedral angle. nsf.gov Studies on similar di-ortho-substituted biphenyls show that such substitutions significantly influence the twist angle and the barrier to rotation. scivisionpub.com

Table 1: Representative Optimized Geometrical Parameters for a Biphenyl (B1667301) System Note: The following data is illustrative for a biphenyl structure and not specific to this compound. It is based on findings for related compounds like 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. researchgate.net

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| C-F | ~1.35 Å | |

| C-N (amino) | ~1.40 Å | |

| Bond Angle | C-C-C (within ring) | ~120° |

| C-C-F | ~118° | |

| Dihedral Angle | Phenyl-Phenyl Twist | 40° - 60° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.orgirjweb.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the associated phenyl ring. The LUMO is likely distributed over the electron-withdrawing difluorinated phenyl ring. researchgate.net This separation of frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. semanticscholar.org DFT calculations provide quantitative values for these energy levels and the band gap. researchgate.nettandfonline.com

Table 2: Illustrative Frontier Orbital Energies Note: These values are hypothetical examples based on typical DFT calculations for substituted aromatic amines. researchgate.netsemanticscholar.org

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.6 eV |

| HOMO-LUMO Gap (ΔE) | 4.2 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. scivisionpub.com It maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, negative potential (typically colored red or yellow) would be concentrated around the electronegative fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack. scivisionpub.com Regions of positive potential (blue) would be found around the hydrogen atoms of the amino group and the phenyl rings, highlighting sites for potential nucleophilic attack. researchgate.net The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. scivisionpub.com

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.netnih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the assignment of experimental Infrared (IR) and Raman spectra. nih.govnih.gov Characteristic vibrational modes for this compound would include N-H stretching of the amino group, C-F stretching of the fluorinated ring, and various C-C and C-H stretching and bending modes of the aromatic rings. researchgate.net Comparing calculated frequencies with experimental spectra serves as a rigorous test of the computational model. bldpharm.com

NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR isotropic shielding constants, which can be converted to chemical shifts. pdx.educhemistrysteps.com This allows for the theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. For this molecule, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as the distinct shift for the fluorine atoms, which are sensitive to their chemical environment. researchgate.net

Aromaticity is a key concept in understanding the stability and reactivity of the phenyl rings in this compound. While traditionally assessed qualitatively, computational methods allow for its quantification through various indices. These include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates bond length equalization, and magnetic-based indices like the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. Electronic delocalization indices like the para-delocalization index (PDI) and the aromatic fluctuation index (FLU) also provide insight into the extent of cyclic electron delocalization. These indices could be calculated for both phenyl rings to assess how the amino and difluoro substituents modify their individual aromatic character.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. frontiersin.orguci.edu It is widely used to calculate the properties of electronic excited states, such as vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. nih.govacs.orgfaccts.de

For this compound, TD-DFT calculations would likely predict low-lying excited states corresponding to π-π* transitions within the aromatic system. frontiersin.org Given the electron-donating amino group and electron-withdrawing fluorine atoms, transitions with significant intramolecular charge-transfer (ICT) character are also expected. acs.org The calculations would yield a theoretical UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax). Furthermore, geometry optimization of the first excited state (S₁) can provide information about the emission properties (fluorescence) of the molecule. frontiersin.org

Prediction of Electronic Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of organic molecules. acs.orgresearchgate.net For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The absorption spectrum is typically characterized by transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), while emission spectra correspond to the transition from the first excited state (S₁) back to the ground state.

Computational studies on similar aminobiphenyl derivatives have shown that the electronic transitions are often characterized by intramolecular charge transfer (ICT). frontiersin.orgnih.gov In this compound, the amino group acts as an electron donor and the difluorinated phenyl ring can act as an electron acceptor. The electronic properties can be influenced by solvent polarity, with more polar solvents often leading to a red-shift (a shift to longer wavelengths) in the emission spectrum due to the stabilization of the more polar excited state. frontiersin.org

A hypothetical table of predicted electronic absorption and emission data for this compound in different solvents is presented below, based on trends observed for similar molecules.

Table 1: Predicted Electronic Absorption and Emission Maxima (λmax) for this compound in Various Solvents (Note: The following data is illustrative and based on theoretical calculations for structurally related compounds.)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Oscillator Strength (f) |

| Hexane | 305 | 380 | 0.15 |

| Toluene | 310 | 395 | 0.18 |

| Acetonitrile (B52724) | 315 | 415 | 0.22 |

| DMSO | 320 | 430 | 0.25 |

Characterization of Electronic Transitions (e.g., charge transfer)

The electronic transitions in this compound can be characterized by analyzing the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. In many donor-acceptor systems, the lowest energy transition corresponds to a HOMO→LUMO excitation.

For this compound, the HOMO is expected to be localized primarily on the amino group and the adjacent phenyl ring, while the LUMO would be distributed over the difluorinated phenyl ring. A transition from the HOMO to the LUMO would therefore result in a significant transfer of electron density from the amino-functionalized ring to the difluoro-substituted ring, confirming the intramolecular charge transfer (ICT) character of the excitation. frontiersin.orglibretexts.org This charge transfer is a key feature of push-pull fluorophores. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its properties. nih.govacademicdirect.org These models are valuable for predicting the reactivity of new or untested compounds. For halogenated aromatic compounds like this compound, QSPR can be used to estimate various physicochemical and reactivity parameters. biochempress.comtandfonline.com

Prediction of Reactive Centers using Fukui Functions and Local Softness Descriptors

Fukui functions are powerful tools within conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule. researchgate.netresearchgate.netacs.org They describe the change in electron density at a particular point in the molecule when an electron is added or removed. mdpi.com

f+(r) : This function indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).

f-(r) : This function indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).

f0(r) : This function is used to predict sites for radical attack.

Local softness (s) is another descriptor derived from the Fukui function and the global softness of the molecule, providing a more quantitative measure of reactivity at a specific atomic site. mdpi.com

For this compound, Fukui function analysis would likely predict that the nitrogen atom of the amino group and certain carbon atoms on the amino-substituted ring are the most susceptible to electrophilic attack (highest f- values). Conversely, the carbon atoms attached to the fluorine atoms would be likely sites for nucleophilic attack (highest f+ values).

Table 2: Hypothetical Condensed Fukui Functions (fk) for Selected Atoms in this compound (Note: The following data is illustrative and based on theoretical calculations for structurally related compounds.)

| Atom | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) |

| N (amino) | 0.05 | 0.35 |

| C4 (amino-ring) | 0.08 | 0.15 |

| C2' (fluoro-ring) | 0.25 | 0.02 |

| C6' (fluoro-ring) | 0.25 | 0.02 |

Correlation with Reaction Rates and Selectivity

QSPR models can be developed to correlate reactivity descriptors, such as Fukui functions and local softness, with experimentally determined reaction rates and selectivity. chemrxiv.org For a class of related compounds, a model might show that a higher value of the Fukui function at a particular site correlates with a faster rate for a site-specific reaction. These models are invaluable for predicting the synthetic outcomes for new derivatives without the need for extensive experimental work.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. nih.govmit.edu A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By calculating the structure and energy of the transition state, chemists can understand the energy barrier of a reaction and the preferred reaction pathway. mdpi.comims.ac.jp For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, transition state calculations can reveal the step-by-step mechanism and predict the regioselectivity of the reaction.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Studies on similar ortho-fluoro-substituted biphenyls have shown that the solvent can influence the preferred dihedral angle. tandfonline.comtandfonline.comresearchgate.net MD simulations of this compound in various solvents would allow for the sampling of different conformations and the calculation of the potential of mean force for the rotation around the central carbon-carbon bond. This would reveal the most stable conformations in different environments and the energy barriers between them. Such simulations provide a dynamic picture of how the molecule behaves in solution, which is critical for understanding its interactions with other molecules and its performance in various applications.

Role of 4 Amino 2,6 Difluorobiphenyl As a Chemical Intermediate in Advanced Material Sciences

Precursor for Advanced Polymer Synthesis

The bifunctional nature of 4-Amino-2,6-difluorobiphenyl, with its reactive amine group and the robust, fluorinated biphenyl (B1667301) core, makes it a valuable monomer for the synthesis of high-performance polymers through polycondensation reactions. The incorporation of this fluorinated building block into polymer chains can significantly enhance thermal stability, chemical resistance, and solubility, while also imparting favorable dielectric and optical properties.

Engineering Plastics:

A general synthetic approach for preparing polyamides from this compound would involve a polycondensation reaction with a dicarboxylic acid or its derivative. Similarly, polyimides can be synthesized via a two-step process involving the reaction of this compound with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, followed by chemical or thermal cyclodehydration. ntu.edu.twebi.ac.uk

Fluorinated Polymers:

The inclusion of this compound in polymer structures is a direct route to creating fluorinated polymers with tailored properties. Fluorine-containing polymers are known for their low surface energy, hydrophobicity, and unique electrical characteristics. ntu.edu.tw The presence of the difluorobiphenyl moiety can lead to a decrease in the dielectric constant of the polymer, making it a suitable candidate for applications in microelectronics as an insulating material. ntu.edu.tw

| Polymer Type | Potential Monomer Co-Reactant | Key Properties Conferred by this compound |

| Polyamide | Terephthaloyl chloride | Enhanced solubility, thermal stability, and chemical resistance. |

| Polyimide | Pyromellitic dianhydride | Improved processability, lower dielectric constant, and high thermal stability. ntu.edu.twnih.gov |

Liquid Crystalline Polymers (LCPs):

Building Block in Coordination Chemistry for Ligand Design and Metal Complex Formation

The amino group and the aromatic rings of this compound provide potential coordination sites for metal ions, making it a valuable building block for the design of novel ligands. The electronic properties of the biphenyl system, modified by the electron-withdrawing fluorine atoms and the electron-donating amino group, can be fine-tuned to influence the characteristics of the resulting metal complexes.

The synthesis of ligands incorporating the this compound moiety can be achieved through various organic reactions, such as Schiff base condensation of the amino group with aldehydes or ketones, or by N-alkylation. These modified ligands can then be reacted with a variety of metal salts to form coordination complexes.

The presence of fluorine atoms in the ligand structure can have several significant effects on the properties of the metal complexes:

Electronic Effects: The high electronegativity of fluorine can influence the electron density at the metal center, thereby tuning the redox potential and catalytic activity of the complex. semanticscholar.org

Steric Effects: The fluorine atoms can introduce steric hindrance around the metal center, which can affect the coordination geometry and the stability of the complex.

Intermolecular Interactions: Fluorinated ligands can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a role in the supramolecular assembly of the complexes in the solid state. semanticscholar.org

While specific research on metal complexes of this compound is limited, the principles of coordination chemistry suggest that this compound could be used to synthesize complexes with potential applications in catalysis, materials science, and medicinal chemistry.

Intermediate in the Synthesis of Functional Organic Materials

This compound serves as a versatile intermediate in the synthesis of a wide array of functional organic materials, where its unique combination of functional groups can be exploited to create molecules with specific optoelectronic, sensory, or catalytic properties.

Optoelectronics:

The incorporation of fluorine atoms into organic conjugated materials is a well-established strategy for tuning their electronic properties. scirp.org The electron-withdrawing nature of fluorine can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. This can facilitate electron injection and improve the stability of the material against oxidation. scirp.org Therefore, this compound can be a precursor to organic semiconductors, light-emitting materials, and components for photovoltaic devices. The amino group can be a site for further chemical modification to extend the conjugation or to attach other functional moieties.

Sensors:

The amino group of this compound can act as a recognition site for analytes in chemical sensors. For instance, it can be incorporated into fluorescent probes where the binding of an analyte to the amino group or a derivative thereof leads to a change in the fluorescence signal. The fluorinated biphenyl unit can contribute to the photophysical properties of the sensor molecule.

Catalysts:

While the compound itself is not a catalyst, it can be a precursor for the synthesis of ligands for metal-based catalysts. As discussed in the coordination chemistry section, the electronic and steric properties of ligands derived from this compound can be tailored to enhance the activity and selectivity of a catalytic metal center.

Application in the Synthesis of Specialty Organic Chemicals and Reagents

Beyond the realm of advanced materials, this compound is a valuable intermediate for the synthesis of various specialty organic chemicals and reagents. The reactivity of the amino group allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

One of the primary applications of aminobiphenyls is in the synthesis of azo dyes. researchgate.net The amino group can be diazotized and then coupled with a suitable aromatic compound to form a highly colored azo compound. The fluorine atoms in the this compound structure could be used to tune the color and improve the stability of the resulting dyes.

Furthermore, the amino group can be transformed into other functional groups, such as halides, through Sandmeyer-type reactions, or it can be used as a directing group in electrophilic aromatic substitution reactions. These transformations open up pathways to a diverse range of substituted difluorobiphenyls that can be used as intermediates in the synthesis of agrochemicals, and other fine chemicals. researchgate.netdntb.gov.uamdpi.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Eco-Friendly Synthetic Routes

The future synthesis of 4-Amino-2,6-difluorobiphenyl and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact. researchgate.net Research is moving away from traditional methods that often require harsh conditions, high temperatures, and hazardous solvents. rsc.org

Key areas of development include:

Electrochemical Synthesis: Electrochemical methods represent a promising frontier for C-N bond formation under ambient conditions. rsc.org This approach uses electrical energy to drive reactions, offering high efficiency, good selectivity, and a significant reduction in energy consumption and waste generation compared to conventional thermal methods. rsc.org

Catalyst Innovation: The development of more efficient and sustainable catalysts is crucial. This includes exploring organoautocatalysis, where a product of the reaction itself acts as a catalyst, eliminating the need for external, often metal-based, catalysts. fau.eu For existing catalytic systems like the Suzuki-Miyaura coupling, which is effective for creating fluorinated biphenyls, research is focused on using recyclable catalysts such as Palladium on Carbon (Pd/C) and employing greener solvent systems. acs.orgnih.govacs.orggoogle.com

PFAS-Free Fluorination: Given the environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS), a significant research direction is the development of synthesis protocols that avoid PFAS-based reagents. uva.nl The use of safer fluorine sources, such as caesium fluoride, in continuous flow systems presents a viable and environmentally friendlier alternative for producing fluorinated compounds. uva.nl

Solvent-Free Reactions: Techniques like grindstone chemistry, or solid-state synthesis, are being explored to eliminate the need for solvents altogether. researchgate.net These methods are simple, non-hazardous, and reduce both cost and environmental impact. researchgate.net

High-Throughput Screening for Novel Reactivity and Derivative Synthesis

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies are becoming indispensable. HTS allows for the rapid testing of thousands of reaction conditions or molecular derivatives, overcoming traditional bottlenecks in research and development. nih.govnih.gov

Emerging trends in this area include:

Rapid Diversification Libraries: Click chemistry, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, enables the rapid creation of large libraries of amine derivatives. nih.gov By modifying the amino group of this compound, hundreds of analogs can be generated and screened for biological activity or material properties in a highly automated fashion. nih.gov

Advanced Analytical Screening: Novel analytical techniques are being integrated into HTS workflows. For instance, a ¹⁹F NMR-based assay allows for the high-throughput determination of both yield and enantioselectivity in reactions producing chiral amines, a process that could be adapted for derivatives of this compound. acs.org This method can analyze over 1,000 samples per day, a significant improvement over traditional chromatographic methods. acs.org Other techniques combine fluorescence indicator displacement assays with circular dichroism to quickly quantify analyte concentration and enantiomeric excess. nih.gov

| HTS Technique | Throughput | Key Measurement(s) | Relevance for this compound | Reference |

| ¹⁹F NMR-Based Assay | ~1,000 samples/day | Enantioselectivity, Reactivity, Yield | Direct applicability due to the compound's fluorine atoms, enabling rapid screening of chiral derivative synthesis. | acs.org |

| Fluorescence & Circular Dichroism | < 15 minutes for 192 samples | Concentration, Enantiomeric Excess (ee) | Rapid screening of asymmetric transformations involving the amino group. | nih.gov |

| SuFEx Click Chemistry | 460+ analogs overnight | Biological Activity (e.g., enzyme inhibition) | High-speed diversification of the amine group to create large libraries for drug discovery. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Property Estimation

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes, thereby guiding experimental work more efficiently. researchgate.net

For this compound, key applications of AI/ML include:

Property Prediction: ML models can accurately predict a wide range of properties. For fluorinated compounds, this includes predicting C-F bond dissociation energies, which is crucial for understanding reactivity and degradation pathways. acs.org AI can also predict physicochemical properties and biological effects, such as photosensitivity, which has been demonstrated for fluorinated aryl halides. nih.gov Software packages like Chemprop are making these predictive capabilities more accessible. kuleuven.be

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions, including yields and potential side products. researchgate.net This is particularly valuable for complex syntheses involving polyfunctional molecules like this compound. ML algorithms can analyze vast reaction databases to suggest optimal reaction conditions or even entirely new synthetic routes, including those suitable for continuous flow synthesis. frontiersin.org

Accelerated Discovery: By combining ML with high-throughput DFT calculations, it's possible to rapidly screen virtual libraries of compounds. acs.org For example, this approach can identify amines with high nucleophilicity, a strategy that could be used to design novel derivatives of this compound with desired reactivity. acs.org

| AI/ML Application | Target Property/Prediction | Potential Impact on this compound Research | Reference |

| Random Forest / Neural Networks | C–F Bond Dissociation Energy | Aids in predicting reactivity and designing targeted defluorination or functionalization strategies. | acs.org |

| Deep Learning (e.g., Chemprop) | Photosensitizing Effects, General Molecular Properties | Predicts potential biological activities and guides the design of safer, more effective derivatives for materials or pharmaceutical use. | nih.govkuleuven.be |

| ML-assisted DFT | Nucleophilicity Index (NNu) | Accelerates the discovery of novel derivatives with high reactivity for specific applications. | acs.org |